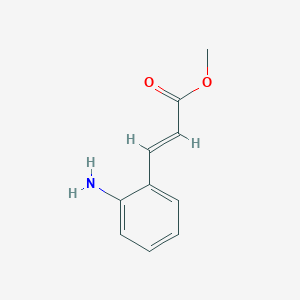

Methyl 3-(2-aminophenyl)acrylate

Description

BenchChem offers high-quality Methyl 3-(2-aminophenyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2-aminophenyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(2-aminophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,11H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQBDQPPBVABFN-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis, Characterization, and Applications of Methyl 3-(2-Aminophenyl)Acrylate: A Comprehensive Technical Guide

Introduction

Methyl 3-(2-aminophenyl)acrylate (also known as methyl 2-aminocinnamate, CAS: 1664-62-6) is a highly versatile bifunctional building block in organic synthesis. Featuring both an ortho-aniline moiety and an

This whitepaper provides an authoritative, step-by-step guide to the synthesis, analytical characterization, and downstream applications of methyl 3-(2-aminophenyl)acrylate, emphasizing the mechanistic causality behind protocol design.

Synthetic Methodologies

The synthesis of methyl 3-(2-aminophenyl)acrylate requires careful strategic planning to prevent unwanted side reactions, such as the over-reduction of the alkene or the poisoning of transition-metal catalysts by the free amine. Two highly robust, self-validating protocols are detailed below.

Method A: Chemoselective Reduction of Methyl 2-Nitrocinnamate

Reducing a nitro group in the presence of an electron-deficient alkene is notoriously challenging; standard catalytic hydrogenation (e.g., Pd/C, H

The Causal Mechanism: Utilizing Indium metal and ammonium chloride in aqueous ethanol provides exquisite chemoselectivity[2]. Indium possesses a exceptionally low first ionization potential (5.8 eV) and high oxophilicity. This allows Indium to preferentially coordinate with the oxygen atoms of the nitro group, driving a single-electron transfer (SET) reduction sequence that leaves the

Step-by-Step Protocol:

-

Preparation: Suspend methyl 2-nitrocinnamate (10.0 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

-

Reagent Addition: Add saturated aqueous ammonium chloride (NH

Cl) solution (5 mL), followed by Indium powder (40.0 mmol, 4.0 equiv). -

Reaction Execution: Stir the biphasic mixture vigorously at reflux (approx. 80 °C) for 2–4 hours. Monitor the reaction via TLC (Hexane/EtOAc 3:1) until the complete disappearance of the nitro starting material.

-

Workup & Validation: Cool the mixture to room temperature and filter through a pad of Celite to remove Indium salts. Extract the filtrate with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na

SO -

Purification: Purify via flash column chromatography to afford methyl 3-(2-aminophenyl)acrylate as a yellow solid/oil (Yield: >90%).

Method B: Palladium-Catalyzed Heck Cross-Coupling

An alternative convergent approach involves the direct Mizoroki-Heck cross-coupling of 2-bromoaniline with methyl acrylate[4].

The Causal Mechanism: A major pitfall in coupling unprotected anilines is the tendency of the free primary amine to coordinate with the Palladium(0) active species, forming a stable, unreactive complex that poisons the catalyst. To circumvent this, the sterically demanding ligand tri-o-tolylphosphine (P(o-tol)

Step-by-Step Protocol:

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromoaniline (10.0 mmol), methyl acrylate (12.0 mmol, 1.2 equiv), and triethylamine (12.0 mmol, 1.2 equiv).

-

Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)

, 1 mol%) and tri-o-tolylphosphine (P(o-tol) -

Reaction Execution: Heat the neat mixture (or in a minimal amount of degassed DMF) to 100 °C for 4–6 hours. The reaction is self-validating through the precipitation of triethylammonium bromide salts, indicating successful turnover.

-

Workup: Cool to room temperature, dilute with dichloromethane (50 mL), and wash sequentially with water and brine. Dry over MgSO

and concentrate. -

Purification: Isolate the (E)-isomer exclusively via silica gel chromatography (Yield: ~73%)[4].

Workflows and Pathways

Fig 1. Convergent synthetic pathways for Methyl 3-(2-aminophenyl)acrylate.

Analytical Characterization

Rigorous analytical validation is required to confirm the (E)-geometry of the alkene and the integrity of the primary amine. The diagnostic

Table 1: Key Analytical Data for Methyl 3-(2-aminophenyl)acrylate [5]

| Analytical Method | Observed Signal / Value | Structural Assignment |

| (E)-Alkene proton ( | ||

| (E)-Alkene proton ( | ||

| Aromatic proton (C6-H) | ||

| Aromatic protons (C3-H, C4-H, C5-H) | ||

| Primary amine (-NH | ||

| Methoxy ester (-OCH | ||

| FT-IR (ATR, cm | 3470, 3375 | N-H stretching (primary amine) |

| 1710 | C=O stretching (conjugated ester) | |

| 1635 | C=C stretching (alkene) | |

| Mass Spectrometry (EI) | Molecular ion[C |

Applications in Drug Development

Methyl 3-(2-aminophenyl)acrylate's proximity of a nucleophilic amine to an electrophilic alkene makes it an ideal precursor for complex pharmacophores.

Synthesis of Paullones and Kenpaullones

Paullones are a class of potent inhibitors targeting cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), making them highly valuable in oncology and neurodegenerative disease research. Researchers utilize methyl 3-(2-aminophenyl)acrylate in a cyanide-catalyzed imino-Stetter reaction with 2-nitrobenzaldehyde[1][6]. This yields an unsymmetrical 2-(2'-nitrophenyl)indole-3-acetic acid derivative. Subsequent reduction of the nitro group triggers a spontaneous lactamization, constructing the 7-membered azepine ring characteristic of the paullone scaffold in just two steps[1][7].

Synthesis of Quinolines and Benzo[b]azepines

The bifunctional nature of the molecule allows for divergent cyclization pathways. Reaction with aldehydes under reductive conditions yields functionalized quinolines (antimalarial and anticancer agents)[2]. Alternatively, base-catalyzed cyclization following isocyanate addition provides direct access to tetracyclic benzo[b]azepine derivatives, which are critical scaffolds for central nervous system (CNS) therapeutics[8].

Fig 2. Divergent synthesis of bioactive heterocycles from the bifunctional core.

References

-

Jeon, J., Kim, H. J., & Cheon, C. H. (2020). Total Synthesis of Iheyamine A via the Cyanide-Catalyzed Imino-Stetter Reaction. The Journal of Organic Chemistry, 85(12), 8149-8156.

-

Banik, B. K., Banik, I., Samajdar, S., & Wilson, M. (2004). Facile synthesis of biologically active heterocycles by Indium-induced reactions of aromatic nitro compounds in aqueous ethanol. Heterocycles, 63(2), 283-296.

-

Ziegler, C. B., & Heck, R. F. (1978). Palladium-catalyzed vinylic substitution reactions with carboxylic acid derivatives. The Journal of Organic Chemistry, 43(15), 2941–2946.

-

Zwanenburg, B. et al. (1993). Synthesis and Reactions of Aziridine-2-Carboxylic Esters. Radboud University Repository.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Characterization and Synthetic Utility of Methyl 3-(2-aminophenyl)acrylate: A Technical Guide

Executive Summary & Pharmacological Relevance

Methyl 3-(2-aminophenyl)acrylate, commonly referred to as methyl (E)-o-aminocinnamate (CAS: 1664-62-6), is a highly versatile bifunctional building block in organic synthesis 1[1]. Featuring both an

Physicochemical & Structural Profiling

-

IUPAC Name: Methyl (E)-3-(2-aminophenyl)prop-2-enoate

-

Molecular Formula: C

H

The (E)-isomer is thermodynamically favored due to the minimized steric clash between the bulky ortho-substituted arene and the ester group, maintaining optimal orbital overlap for

Spectroscopic Elucidation (NMR, IR, MS)

Nuclear Magnetic Resonance ( H NMR)

The

-

Causality of Alkene Shifts: The alkene protons exhibit a large trans-coupling constant (

Hz), unambiguously confirming the (E)-geometry. The -

Causality of Amine Shifts: The primary amine protons appear as a broad singlet around 3.90 ppm, a characteristic result of the quadrupolar relaxation of the

N nucleus and rapid intermolecular hydrogen bonding.

Table 1:

| Position | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Assignment |

| -OCH | 3.80 | Singlet (s) | 3H | - | Methyl ester; deshielded by adjacent oxygen. |

| -NH | 3.90 - 4.10 | Broad Singlet (br s) | 2H | - | Primary aniline; exchanges with D |

| H- | 6.35 | Doublet (d) | 1H | 15.8 | Alkene proton adjacent to ester. |

| Ar-H (C3) | 6.70 | Doublet of doublets (dd) | 1H | 8.0, 1.0 | Shielded by ortho-NH |

| Ar-H (C4, C5) | 6.75 - 7.15 | Multiplets (m) | 2H | ~7.5 | Aromatic core protons. |

| Ar-H (C6) | 7.40 | Doublet of doublets (dd) | 1H | 8.0, 1.5 | Deshielded by proximity to the acrylate group. |

| H- | 7.85 | Doublet (d) | 1H | 15.8 | Alkene proton; strongly deshielded by conjugation. |

Vibrational Spectroscopy (FT-IR)

The vibrational spectrum is dominated by the primary amine and the conjugated ester 5[5].

-

Causality of Carbonyl Shift: The ester carbonyl (C=O) stretch is shifted to a lower wavenumber (

1710 cm

Table 2: Key FT-IR Frequencies (CCl

| Wavenumber (cm | Vibrational Mode | Diagnostic Causality |

| 3470, 3375 | N-H Stretching | Asymmetric and symmetric stretching of the primary amine. |

| 3080, 3025 | C-H Stretching (sp | Aromatic and alkene C-H bonds. |

| 1710 | C=O Stretching | Ester carbonyl; lowered frequency due to |

| 1635 | C=C Stretching | Conjugated alkene stretch. |

| 1275, 1175 | C-O Stretching | Ester C-O-C asymmetric and symmetric stretching. |

Mass Spectrometry (EI-MS)

Electron ionization (EI) at 70 eV yields a distinct molecular ion peak at

Table 3: EI-MS Fragmentation Pathways

| Ion Identity | Mass Loss ( | Fragmentation Mechanism | |

| 177 | 0 | Molecular Ion. | |

| 146 | -31 | Loss of methoxy radical, forming a stable conjugated acylium ion. | |

| 118 | -59 |

Standardized Experimental Protocol: Chemoselective Reduction

To synthesize methyl 3-(2-aminophenyl)acrylate from methyl (E)-2-nitrocinnamate without over-reducing the sensitive conjugated alkene, an Indium/Ammonium Chloride system is highly effective 2[2].

Self-Validating System: The success of this protocol is internally validated by TLC and NMR; the persistence of the bright yellow color (indicative of the conjugated amine) and the retention of the 15.8 Hz alkene doublets in NMR confirm that the oxophilicity of Indium specifically targeted the nitro group via single-electron transfer, leaving the

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of methyl (E)-2-nitrocinnamate in 10 mL of aqueous ethanol (EtOH:H

O, 4:1 v/v). -

Reagent Addition: Add 4.0 mmol of Indium powder and 4.0 mmol of solid Ammonium Chloride (NH

Cl). Causality: NH -

Reflux & Monitoring: Heat the mixture to reflux (approx. 80 °C) under magnetic stirring for 2-4 hours. Monitor reaction completion via TLC (Hexane/EtOAc, 3:1). The disappearance of the starting material validates the reduction.

-

Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts and unreacted Indium. Wash the pad thoroughly with ethyl acetate (3 x 15 mL).

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na

SO -

Purification: The crude product is typically >95% pure, but can be passed through a short silica plug to yield the pure methyl 3-(2-aminophenyl)acrylate.

Visualizing the Synthetic Pathway

The following diagram maps the synthetic utility of methyl 3-(2-aminophenyl)acrylate, demonstrating its role as a central node in generating complex heterocycles 3[3].

Fig 1: Chemoselective synthesis of methyl 3-(2-aminophenyl)acrylate and its heterocycle derivatives.

References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 11240788, Methyl 3-(2-aminophenyl)

- Das, B., et al. "Facile Synthesis of Biologically Active Heterocycles by Indium-Induced Reactions of Aromatic Nitro Compounds in Aqueous Ethanol". Semantic Scholar.

- Broekman, M., et al. "Synthesis and Reactions of Aziridine-2-Carboxylic Esters". Radboud University Repository.

- "Design and Application of Intramolecular Vinylogous Michael Reaction for the Construction of 2-Alkenyl Indoles - Supporting Inform

- "Total Synthesis of Iheyamine A via the Cyanide-Catalyzed Imino-Stetter Reaction".

Sources

A Comprehensive Technical Guide on the Biological Activity and Synthetic Utility of Methyl 3-(2-Aminophenyl)acrylate Derivatives

Executive Summary

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where rigid molecular geometries prevent straightforward cyclization. Methyl 3-(2-aminophenyl)acrylate (commonly known as methyl (E)-2-aminocinnamate) is a prime example. Lacking the α-ester functionality characteristic of traditional Friedländer precursors, this molecule preferentially adopts a highly stable (E)-alkene configuration[1]. While this rigidity initially seems like a synthetic dead-end, strategic catalytic interventions—specifically umpolung catalysis and reversible conjugate additions—have transformed this compound into a privileged building block. Today, it is the foundational intermediate for synthesizing highly complex, biologically active nitrogenous heterocycles, including anti-cancer paullones, cytotoxic bisindole alkaloids, and broad-spectrum 2-quinolones.

Mechanistic Causality and Synthetic Foundation

The core challenge in utilizing methyl 3-(2-aminophenyl)acrylate is spatial: the stable (E)-geometry places the nucleophilic primary amine and the electrophilic methyl ester on opposite sides of the alkene, preventing spontaneous lactamization[1]. To construct cyclic scaffolds, the alkene must be temporarily saturated or electronically reversed.

The Cyanide-Catalyzed Imino-Stetter Reaction

By condensing the primary amine with an aldehyde, an aldimine is formed. The introduction of a cyanide catalyst triggers an umpolung (polarity reversal) event. Cyanide attacks the imine carbon, generating a nucleophilic enamine-like intermediate that undergoes an intramolecular 1,4-Michael addition into the adjacent acrylate moiety. This cascade efficiently constructs the indole-3-acetic acid architecture, which is the direct precursor to paullones and bisindole alkaloids[2].

Thiolate-Mediated Condensative Cyclization

An alternative strategy employs a thiolate nucleophile to perform a conjugate addition onto the α,β-unsaturated ester. This forms a β-sulfide-substituted dihydrocinnamic acid intermediate, breaking the rigid π-bond and allowing free rotation around the Cα–Cβ single bond. The amine and ester are brought into proximity, driving an intramolecular condensation. Subsequent elimination of hydrogen sulfide (H₂S) restores the unsaturation, yielding 2-quinolones[3].

Major Biological Derivatives and Pharmacological Profiles

Paullones and Kenpaullones

Synthesized via the imino-Stetter reaction followed by nitro reduction and lactamization, kenpaullone is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β) [4].

-

Oncology: By inhibiting CDK1, kenpaullone induces cell cycle arrest at the G2/M phase, offering significant antiproliferative and anti-cancer activity.

-

Neurodegeneration: Its inhibition of GSK-3β prevents the hyperphosphorylation of tau proteins, presenting a compelling therapeutic avenue for neurodegenerative conditions like Alzheimer's disease[2].

Bisindole Alkaloids (e.g., Iheyamine A)

Condensation of methyl 3-(2-aminophenyl)acrylate with indole-2-carboxaldehydes yields 2,2′-bisindole-3-acetic acid derivatives. These are direct precursors to marine alkaloids like Iheyamine A, which exhibit pronounced cytotoxic activities against various human cancer cell lines[5].

2-Quinolones

The thiolate-mediated cyclization yields 2-quinolones, which are privileged scaffolds in medicinal chemistry. They serve as the foundational pharmacophore for numerous antibiotics, anti-viral agents, and selective kinase inhibitors[3].

Visualizations of Workflows and Biological Pathways

Synthetic workflow of methyl 3-(2-aminophenyl)acrylate derivatives via Imino-Stetter reaction.

Biological signaling pathway of Kenpaullone demonstrating dual CDK1 and GSK-3β inhibition.

Quantitative Data Summary

| Derivative Class | Key Example | Primary Biological Target | Pharmacological Activity | IC50 / Potency Indicator |

| Paullones | Kenpaullone | CDK1/Cyclin B, GSK-3β | Anti-cancer, Neuroprotective | CDK1 IC50: ~0.4 µM; GSK-3β IC50: ~0.23 µM |

| Bisindole Alkaloids | Iheyamine A | Cellular DNA/Kinases | Cytotoxic (Anti-tumor) | Varies by cell line (low µM range) |

| 2-Quinolones | Aza-quinolones | Bacterial Gyrase / Viral targets | Antibacterial, Antiviral | Scaffold-dependent |

| Indoloquinolizidines | Arborescidine A | Ion Channels, Opioid Receptors | Analgesic, Antihypertensive | Scaffold-dependent |

Experimental Protocols (Self-Validating Systems)

To ensure high fidelity in drug development workflows, I have designed these protocols with built-in self-validating checkpoints.

Protocol A: Synthesis of Kenpaullone Precursor via Imino-Stetter Reaction[2]

Causality Focus: Anhydrous conditions are critical. Trace water will hydrolyze the delicate aldimine intermediate before the cyanide can execute the umpolung attack.

-

Aldimine Formation: Dissolve methyl 3-(2-aminophenyl)acrylate (1.0 equiv) and 2-nitrobenzaldehyde (1.05 equiv) in anhydrous ethanol. Reflux for 4 hours over activated 4Å molecular sieves.

-

Validation Checkpoint 1: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting amine (UV active, blue fluorescence) and the appearance of a bright yellow aldimine spot confirms quantitative condensation.

-

Cyanide Catalysis: Concentrate the reaction in vacuo and redissolve the aldimine in anhydrous DMF. Add catalytic KCN (0.2 equiv). Stir at room temperature for 12 hours under an argon atmosphere.

-

Validation Checkpoint 2: The reaction mixture will shift from bright yellow to deep orange/red. TLC will reveal a highly fluorescent spot under 254 nm UV light, confirming the formation of the indole-3-acetic acid derivative.

-

Safety & Workup: Quench the reaction strictly with aqueous sodium hypochlorite (bleach) to safely oxidize and destroy residual cyanide. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Thiolate-Mediated Cyclization to 2-Quinolones[3]

Causality Focus: The thiolate acts as a reversible "geometry breaker." By adding to the alkene, it converts the rigid sp² carbons to sp³, allowing the molecule to fold into the required conformation for lactamization.

-

Conjugate Addition: Dissolve methyl 3-(2-aminophenyl)acrylate (1.0 equiv) in anhydrous DMF. Add sodium methanethiolate (NaSMe, 2.0 equiv).

-

Thermal Cyclization: Heat the mixture to 100°C for 6 hours. The elevated temperature drives the intramolecular amidation and the subsequent elimination of the sulfide group.

-

Validation Checkpoint (Self-Validating System): Suspend a strip of lead(II) acetate paper at the exhaust of the reflux condenser. As the elimination step proceeds, hydrogen sulfide (H₂S) gas is released. The paper will turn black (forming PbS), providing real-time, visual confirmation that the aromatization to the 2-quinolone is actively occurring.

-

Workup: Cool to room temperature, acidify slightly with 1M HCl to protonate the product, and extract with dichloromethane. Isolate the pure 2-quinolone via recrystallization from hot ethanol.

References

- Title: Cas 142273-20-9, KENPAULLONE | Biological Activity Source: LookChem URL

- Title: Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)

- Source: Synthesis (Thieme Connect)

- Source: Synlett (Cheon Research Lab)

Sources

Methyl 3-(2-Aminophenyl)acrylate: A Strategic Precursor in Heterocyclic Synthesis for Pharmaceutical and Materials Science Applications

Executive Summary: Methyl 3-(2-aminophenyl)acrylate is a bifunctional organic compound of significant interest in modern synthetic chemistry. Its unique structure, featuring a nucleophilic aromatic amine and an electrophilic α,β-unsaturated ester, makes it an exceptionally versatile precursor for constructing complex heterocyclic scaffolds. This guide provides an in-depth analysis of its properties, synthesis, and core applications, with a particular focus on its role in the synthesis of quinolines and related heterocycles, which are prevalent in medicinal chemistry and materials science. We will explore the mechanistic rationale behind its reactivity, provide detailed experimental protocols, and discuss critical handling and safety considerations to empower researchers in leveraging this potent synthetic building block.

Introduction: The Synthetic Utility of a Bifunctional Building Block

Methyl 3-(2-aminophenyl)acrylate, with the IUPAC name methyl (E)-3-(2-aminophenyl)prop-2-enoate[1], is a crystalline solid at room temperature. Its strategic value originates from the ortho-positioning of an amine group and an acrylate moiety on a benzene ring. This arrangement facilitates intramolecular cyclization reactions, providing a streamlined pathway to valuable heterocyclic systems that might otherwise require more convoluted, multi-step syntheses.

The primary utility of this precursor lies in its ability to undergo intramolecular aza-Michael additions. The lone pair of electrons on the aromatic amine can readily attack the electron-deficient β-carbon of the acrylate system, initiating a cyclization cascade. This efficient ring-closing capability is the cornerstone of its application in the synthesis of quinolines and their derivatives, which are core structures in numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents[2][3][4].

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the compound's physical and chemical properties is essential for its effective use and storage.

Table 1: Key Physicochemical Properties of Methyl 3-(2-aminophenyl)acrylate

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.20 g/mol | [1] |

| Physical Form | Solid | [5] |

| Melting Point | ~67 °C | [5] |

| Boiling Point | 317.8 ± 25.0 °C at 760 mmHg | [5] |

| Purity | Typically ≥97% | [5] |

| CAS Number | 1664-62-6 | [1] |

Spectroscopic Validation

Confirming the identity and purity of Methyl 3-(2-aminophenyl)acrylate is critical. The following table outlines the expected spectroscopic signatures.

Table 2: Spectroscopic Data Interpretation

| Technique | Key Features and Expected Values | Rationale |

| ¹H NMR | ~3.7 ppm (s, 3H): -OCH₃ protons. ~4.0-5.0 ppm (br s, 2H): -NH₂ protons (exchangeable). ~6.3 ppm (d, 1H, J ≈ 16 Hz): Vinylic proton α to the carbonyl. ~7.8 ppm (d, 1H, J ≈ 16 Hz): Vinylic proton β to the carbonyl. ~6.6-7.5 ppm (m, 4H): Aromatic protons. | The large coupling constant (J) between the vinylic protons confirms the (E)- or trans-configuration of the double bond. The broad singlet for the amine protons is characteristic and its chemical shift can vary with solvent and concentration. |

| ¹³C NMR | ~51 ppm: -OCH₃ carbon. ~115-145 ppm: Aromatic and vinylic carbons. ~167 ppm: Ester carbonyl carbon. | Confirms the presence of all key functional groups and the carbon skeleton. |

| IR (Infrared) | ~3300-3500 cm⁻¹ (two bands): N-H stretching of the primary amine. ~1710 cm⁻¹ (strong): C=O stretching of the α,β-unsaturated ester. ~1630 cm⁻¹: C=C stretching of the acrylate and aromatic ring. | Provides direct evidence for the primary amine and the conjugated ester functionalities. |

| Mass Spec (MS) | m/z = 177 [M]⁺: Molecular ion peak. Key fragments may include loss of -OCH₃ (m/z 146) and -COOCH₃ (m/z 118). | Corresponds to the molecular weight of the compound and helps confirm its elemental composition[6]. |

Synthesis of Methyl 3-(2-Aminophenyl)acrylate

The most common and logical laboratory-scale synthesis involves a two-step sequence starting from readily available 2-nitrocinnamic acid or its derivatives. The strategy is to first establish the acrylate framework and then convert the nitro group to the reactive amine.

Synthetic Workflow Diagram

Sources

- 1. Methyl 3-(2-aminophenyl)acrylate | C10H11NO2 | CID 11240788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-(N-cyclicamino)quinoline combined with methyl (E)-3-(2/3/4-aminophenyl)acrylates as potential antiparasitic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Methyl 3-(2-aminophenyl)acrylate | 1664-62-6 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of Methyl 3-(2-aminophenyl)acrylate

Abstract

This technical guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and recommended storage and handling conditions for Methyl 3-(2-aminophenyl)acrylate (CAS 1664-62-6). Synthesizing principles from acrylate and aromatic amine chemistry, this document offers field-proven insights for researchers, scientists, and professionals in drug development to ensure the integrity and longevity of this valuable chemical intermediate. The guide details the intrinsic chemical liabilities of the molecule, proposes key degradation mechanisms, and outlines a systematic approach to stability assessment, including a detailed protocol for a stability-indicating analytical method.

Introduction: Understanding the Molecule

Methyl 3-(2-aminophenyl)acrylate, also known as methyl (2E)-3-(2-aminophenyl)-2-propenoate, is a bifunctional organic compound featuring an acrylate moiety and an ortho-substituted aniline ring. Its chemical structure (Figure 1) presents a unique combination of reactive groups: an electron-rich aromatic amine susceptible to oxidation and an α,β-unsaturated ester prone to polymerization and hydrolysis. This duality governs its utility in organic synthesis as well as its inherent stability challenges. The strategic placement of the primary amine ortho to the acrylate side chain introduces the potential for intramolecular interactions and cyclization reactions, a critical consideration for its long-term stability.[1]

Figure 1: Chemical Structure of Methyl 3-(2-aminophenyl)acrylate

Caption: Key factors and pathways in the degradation of Methyl 3-(2-aminophenyl)acrylate.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed, a multi-faceted approach to storage and handling is essential. The following recommendations are based on supplier data and general principles for handling sensitive acrylates and aromatic amines.

Storage Conditions

Quantitative data on long-term stability is scarce; therefore, precautionary storage is paramount. The optimal conditions are summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C (Freezer) for long-term storage. 2-8°C (Refrigerator) for short-term storage. | Reduces the rate of all chemical degradation pathways, including oxidation, hydrolysis, and potential polymerization. [2][3] |

| Atmosphere | Store under air , not inert gas. | The common stabilizer, MEHQ, requires oxygen to function as a radical scavenger and prevent polymerization. [4][5] |

| Light | Protect from light. Store in an amber vial or opaque container . | Prevents photodegradation and light-catalyzed oxidation and polymerization. [2][3] |

| Moisture | Store in a dry, well-sealed container . Use of a desiccator is recommended. | Minimizes hydrolytic degradation of the ester group. [3] |

| Purity | Use high-purity material. Avoid contamination. | Contaminants can catalyze degradation. For example, acids or bases can promote hydrolysis, while metal ions can accelerate oxidation. |

Handling Procedures

-

Inerting for Use: While stored under air, for reactions requiring anhydrous or oxygen-free conditions, the necessary amount should be dispensed and then handled under an inert atmosphere for the procedure only.

-

Temperature Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid, which would introduce water.

-

Cross-Contamination: Use clean, dedicated spatulas and equipment. Avoid introducing any potential contaminants, especially acids, bases, strong oxidizing agents, and radical initiators. [6]* Visual Inspection: Before use, visually inspect the material. Any significant darkening from its typical solid appearance (e.g., off-white to yellow) may indicate oxidative degradation. The presence of clumps or a rubbery consistency could suggest the onset of polymerization.

Experimental Workflow: Stability Assessment

A robust stability-indicating analytical method is crucial for determining the shelf-life and understanding the degradation profile of Methyl 3-(2-aminophenyl)acrylate. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with photodiode array (PDA) detection is the recommended approach. [7][8][9]

Forced Degradation (Stress) Studies

The first step is to perform forced degradation studies to intentionally degrade the compound and identify potential degradation products. This is essential to prove the specificity of the analytical method. [4][10][11][3]

Sources

- 1. Hydrolytic stability of biomolecules at high temperatures and its implication for life at 250 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. biopharminternational.com [biopharminternational.com]

- 6. irjpms.com [irjpms.com]

- 7. scielo.br [scielo.br]

- 8. Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid in Injection [scirp.org]

- 9. scitechnol.com [scitechnol.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. onyxipca.com [onyxipca.com]

"Methyl 3-(2-aminophenyl)acrylate" potential as a building block in medicinal chemistry

Methyl 3-(2-aminophenyl)acrylate: A Privileged Bifunctional Building Block in Medicinal Chemistry and Complex Alkaloid Synthesis

Executive Summary

In the realm of medicinal chemistry and target-oriented synthesis, the efficiency of scaffold generation relies heavily on the strategic selection of building blocks. Methyl 3-(2-aminophenyl)acrylate (CAS No. 1664-62-6), also known as methyl (E)-2-aminocinnamate[1], stands out as a highly versatile, bifunctional synthon. Characterized by an electron-rich primary aniline and an electron-deficient

Structural and Mechanistic Rationale

The utility of methyl 3-(2-aminophenyl)acrylate stems from its dual nature:

-

Nucleophilic Amine: The primary aniline readily participates in condensation reactions with aldehydes to form Schiff bases (aldimines)[2].

-

Electrophilic Michael Acceptor: The acrylate moiety serves as an intramolecular electrophile.

Causality in Experimental Design: Why utilize the methyl ester rather than the free carboxylic acid or heavier alkyl esters?

-

Leaving Group Efficacy: During lactamization (quinolone synthesis), the methoxy group acts as a superior leaving group compared to ethoxy or bulkier aliphatic chains, allowing cyclization to proceed under milder thermal or acidic conditions.

-

Prevention of Zwitterions: The free acid variant (2-aminocinnamic acid) readily forms zwitterionic species that drastically reduce solubility in organic solvents and complicate purification. The methyl ester maintains high solubility in standard organic media (e.g., dichloromethane, DMF, methanol)[3].

Key Synthetic Workflows

Indole Scaffold Construction via the Imino-Stetter Reaction

The indole core is ubiquitous in pharmaceuticals. The Cheon group revolutionized the synthesis of complex bisindole alkaloids (such as paullone and kenpaullone) by employing methyl 3-(2-aminophenyl)acrylate in a cyanide-catalyzed intramolecular imino-Stetter reaction[2],[4].

Mechanistic Causality:

Standard aldimines are electrophilic at the carbon atom. However, the introduction of a catalytic cyanide source (e.g., KCN or NaCN) results in nucleophilic attack on the imine, forming an

Mechanism of the Cyanide-Catalyzed Imino-Stetter Reaction.

Self-Validating Protocol: Synthesis of 2-Substituted Indole-3-acetates

-

Imine Condensation: Dissolve methyl 3-(2-aminophenyl)acrylate (1.0 equiv) and the target aldehyde (e.g., 2-nitrobenzaldehyde, 1.05 equiv) in anhydrous methanol. Stir at room temperature over activated 4Å molecular sieves for 12 hours.

-

Verification: Monitor by TLC/LC-MS to ensure complete consumption of the aniline. The resulting aldimine should appear as a distinct, highly conjugated spot.

-

Umpolung Catalysis: Add a catalytic amount of KCN (10-20 mol%) directly to the reaction mixture. Heat to 60°C under an inert argon atmosphere.

-

Cyclization: The reaction undergoes an observable color change as the umpolung intermediate forms and cyclizes. Stir for 4-6 hours.

-

Workup: Quench with saturated aqueous

, extract with ethyl acetate, and purify via flash chromatography to isolate the indole-3-acetate.

Indoloquinolizine Alkaloid Synthesis

Building on the imino-Stetter methodology, reacting methyl 3-(2-aminophenyl)acrylate with 2-pyridinecarboxaldehydes yields 2-(2-pyridyl)indole-3-acetates. Reduction of the ester to an alcohol, followed by activation (using

Reductive Cyclization to Quinolines and Quinolones

While methyl 3-(2-aminophenyl)acrylate can be cyclized directly to 2-quinolones (carbostyrils) via thermal or acid-catalyzed lactamization, it is also frequently generated in situ from its nitro precursor, methyl 2-nitrocinnamate.

For instance, the use of Indium metal and

Divergent synthetic pathways of Methyl 3-(2-aminophenyl)acrylate.

Quantitative Data & Reaction Optimization

The following table summarizes standardized reaction conditions and expected yields when utilizing methyl 3-(2-aminophenyl)acrylate in various scaffold-building protocols:

| Target Scaffold | Reagent/Catalyst System | Key Intermediate | Typical Yield (%) | Ref |

| 2-Substituted Indole-3-acetates | Aldehyde, KCN (10 mol%), MeOH, 60°C | Aldimine (Schiff Base) | 75 - 92% | [2] |

| Indoloquinolizinium Salts | 1. 2-Pyridinecarboxaldehyde, KCN2. | 2-(2-Pyridyl)indole | 65 - 80% (Over 3 steps) | [5] |

| 2-Quinolones (Carbostyrils) | p-TsOH (cat.), Toluene, Reflux | N/A (Direct Lactamization) | 85 - 95% | [3] |

| Quinolines | Indium (0), | In situ generated aniline | 80 - 90% | [3] |

| Indoles (Reductive) | N-hydroxyindole | 70 - 92% | [7] |

Conclusion

Methyl 3-(2-aminophenyl)acrylate is far more than a simple substituted cinnamate; it is a programmable matrix for heterocyclic synthesis. By understanding the causality behind its orthogonal reactivity—specifically the ability to selectively activate the amine for umpolung catalysis while reserving the acrylate as an intramolecular electrophile—medicinal chemists can drastically reduce step counts in the total synthesis of complex alkaloids and pharmaceutical libraries.

References

-

American Elements - Methyl 3-(2-aminophenyl)acrylate Properties and Specifications. Retrieved from: [Link]

-

Organic & Biomolecular Chemistry (RSC) - A general strategy for the synthesis of indoloquinolizine alkaloids via a cyanide-catalyzed imino-Stetter reaction. Park, E., & Cheon, C. H. (2017). Retrieved from: [Link]

-

Semantic Scholar - Facile Synthesis of Biologically Active Heterocycles by Indium-Induced Reactions of Aromatic Nitro Compounds in Aqueous Ethanol. (2003). Retrieved from: [Link]

-

AIR Unimi - Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. Retrieved from:[Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pure.korea.ac.kr [pure.korea.ac.kr]

- 5. A general strategy for the synthesis of indoloquinolizine alkaloids via a cyanide-catalyzed imino-Stetter reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. A general strategy for the synthesis of indoloquinolizine alkaloids via a cyanide-catalyzed imino-Stetter reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. air.unimi.it [air.unimi.it]

Methodological & Application

Synthesis of quinolines from "Methyl 3-(2-aminophenyl)acrylate"

Application Note: De Novo Synthesis and Late-Stage Functionalization of Quinolines from Methyl 3-(2-aminophenyl)acrylate

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities, including antimalarial, anticancer, and antibacterial properties[1]. For drug development professionals, establishing a scalable, regioselective synthetic route to functionalized quinolines is critical. This application note details a robust, three-step protocol starting from the versatile building block Methyl 3-(2-aminophenyl)acrylate . By sequentially leveraging intramolecular lactamization, chlorodehydroxylation, and palladium-catalyzed cross-coupling, researchers can rapidly generate libraries of 2-arylquinolines with high fidelity, excellent yield, and absolute regiocontrol.

Mechanistic Rationale & Pathway

The strategic advantage of starting with Methyl 3-(2-aminophenyl)acrylate lies in its pre-installed ortho-relationship between the nucleophilic amine and the electrophilic acrylate moiety. This dictates absolute regiocontrol during ring closure, bypassing the regiochemical ambiguity often seen in traditional Skraup or Doebner-Miller syntheses.

-

Step 1: Intramolecular Lactamization (Formation of Quinolin-2(1H)-one) Under basic conditions (e.g., Sodium Methoxide), the primary amine of Methyl 3-(2-aminophenyl)acrylate is deprotonated, significantly enhancing its nucleophilicity. It attacks the ester carbonyl carbon, followed by the elimination of methanol. This intramolecular cyclization is thermodynamically driven by the formation of the stable, aromatic-like quinolin-2(1H)-one (carbostyril) core. If the starting material is the (E)-isomer, base-catalyzed isomerization to the (Z)-isomer occurs in situ prior to cyclization[2].

-

Step 2: Chlorodehydroxylation (Activation to 2-Chloroquinoline) Quinolin-2(1H)-one exists in a tautomeric equilibrium with 2-hydroxyquinoline. To activate the C2 position for subsequent carbon-carbon bond formation, the hydroxyl group is converted into a chloride leaving group using Phosphorus Oxychloride (

). The addition of catalytic N,N-Dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack reagent in situ, which accelerates the formation of a dichlorophosphate intermediate, ultimately yielding 2-chloroquinoline without degrading the heterocyclic core[3]. -

Step 3: Late-Stage Functionalization (Suzuki-Miyaura Cross-Coupling) The resulting 2-chloroquinoline is an excellent electrophile for palladium-catalyzed cross-coupling. Using

and an arylboronic acid, the C2–Cl bond undergoes oxidative addition. Following transmetalation and reductive elimination, a diverse array of 2-arylquinolines can be synthesized. The electron-deficient nature of the quinoline ring at the C2 position facilitates the initial oxidative addition step, making this an exceptionally high-yielding transformation[4].

Pathway Visualization

Figure 1: Three-step synthetic workflow from Methyl 3-(2-aminophenyl)acrylate to 2-Arylquinoline.

Experimental Protocols

Self-Validating System: Each protocol includes specific in-process controls and workup rationales to ensure the integrity of the intermediate before proceeding to the next synthetic stage.

Protocol A: Base-Mediated Cyclization to Quinolin-2(1H)-one

-

Reagent Preparation: Dissolve 10.0 mmol of Methyl 3-(2-aminophenyl)acrylate in 30 mL of anhydrous methanol under an inert argon atmosphere.

-

Base Addition: Slowly add 12.0 mmol (1.2 equiv) of Sodium Methoxide (

) as a 25% w/w solution in methanol. Causality: -

Reaction Execution: Reflux the mixture at 65 °C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the bright blue fluorescent starting material spot under 254 nm UV indicates completion.

-

Workup: Cool to room temperature and quench with 1M

to pH 6. The product, Quinolin-2(1H)-one, will precipitate as a pale yellow solid. Filter, wash with cold water, and dry under vacuum at 50 °C overnight.

Protocol B: Vilsmeier-Type Chlorination to 2-Chloroquinoline

-

Reagent Preparation: In a dry, round-bottom flask, suspend 8.0 mmol of Quinolin-2(1H)-one in 15 mL of neat

. -

Catalyst Addition: Add 3 drops of anhydrous DMF. Causality: DMF reacts with

to form the Vilsmeier chloroiminium ion, which is significantly more electrophilic than -

Reaction Execution: Heat the mixture to 105 °C (reflux) for 3 hours. The suspension will transition into a homogeneous dark solution.

-

Workup (Critical Safety Step): Cool the mixture to room temperature. Slowly pour the mixture over crushed ice (100 g) with vigorous stirring to quench excess

. Neutralize carefully with saturated aqueous

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

-

Reagent Preparation: In a Schlenk tube, combine 5.0 mmol of 2-Chloroquinoline, 6.0 mmol (1.2 equiv) of Phenylboronic acid, and 15.0 mmol (3.0 equiv) of

. -

Solvent & Catalyst: Add a degassed mixture of Toluene/Water (4:1 v/v, 20 mL). Add 0.25 mmol (5 mol%) of

. Causality: The biphasic solvent system dissolves both the organic substrates (Toluene) and the inorganic base (Water). Degassing is mandatory to prevent the oxidation of the Pd(0) catalyst and the oxidative homocoupling of the boronic acid[4]. -

Reaction Execution: Heat at 90 °C for 12 hours under an argon atmosphere.

-

Workup: Cool to room temperature, separate the organic layer, and extract the aqueous layer with Ethyl Acetate (

mL). Combine organic layers, wash with brine, dry over

Quantitative Data Summary

| Step | Transformation | Key Reagents & Catalyst | Conditions | Typical Yield | Purity (HPLC) |

| 1 | Lactamization | 65 °C, 4–6 h | 85–92% | >98% | |

| 2 | Chlorination | 105 °C, 3 h | 78–85% | >95% | |

| 3 | Cross-Coupling | 90 °C, 12 h | 70–88% | >97% |

References

- Title: Synthesis of 2-(N-cyclicamino)quinoline combined with methyl (E)-3-(2/3/4-aminophenyl)

- Source: nih.

- Source: ijsrp.

- Source: thieme-connect.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Synthesis of 2-(N-cyclicamino)quinoline combined with methyl (E)-3-(2/3/4-aminophenyl)acrylates as potential antiparasitic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsrp.org [ijsrp.org]

Application Note: Methyl 3-(2-aminophenyl)acrylate in Michael Addition

Topic: "Methyl 3-(2-aminophenyl)acrylate" in Michael addition reactions. Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.[1][2]

Dual-Mode Reactivity for Heterocyclic Scaffold Construction

Executive Summary

Methyl 3-(2-aminophenyl)acrylate (also known as methyl 2-aminocinnamate) represents a privileged "push-pull" scaffold in organic synthesis. It possesses two distinct reactive centers: a nucleophilic aniline nitrogen (Michael donor) and an electrophilic

This duality makes it a versatile precursor for constructing nitrogen-containing heterocycles, particularly quinolin-2(1H)-ones and quinolines , which are ubiquitous pharmacophores in antimalarial, anticancer, and anti-inflammatory therapeutics. This guide details the mechanistic principles and provides robust protocols for exploiting both reactive modes of this compound.[3]

Mechanistic Insight: The "Push-Pull" System

The reactivity of methyl 3-(2-aminophenyl)acrylate is governed by the competition between the electron-donating amino group and the electron-withdrawing ester.

-

Mode A: The Michael Acceptor (Electrophilic Pathway). The acrylate double bond is activated for nucleophilic attack. However, the resonance donation from the ortho-amino group can deactivate the

-carbon, making standard Michael additions sluggish without activation or specific catalytic strategies (e.g., thiolate catalysis).[2] -

Mode B: The Michael Donor (Nucleophilic Pathway). The free amine is a competent nucleophile for aza-Michael additions to external electron-deficient alkynes or alkenes (e.g., DMAD), often serving as the first step in a cascade cyclization.

Visualization: Divergent Reaction Pathways

The following diagram illustrates the bifurcation of reactivity based on the reaction partner and conditions.

Figure 1: Divergent synthetic pathways for Methyl 3-(2-aminophenyl)acrylate depending on reagent selection.

Protocol 1: Thiolate-Mediated Cyclization to 2-Quinolones

Core Concept: This protocol utilizes a "Turnstile Mechanism." The direct cyclization of the amino group onto the ester is often sterically hindered by the rigid trans (E) geometry of the double bond. The reversible Michael addition of a thiolate catalyst destroys the double bond character, allowing free rotation (C

Materials

-

Substrate: Methyl 3-(2-aminophenyl)acrylate (1.0 equiv).

-

Catalyst: Thiophenol (PhSH) or 4-Methoxythiophenol (0.2 – 1.0 equiv).

-

Base: Potassium Carbonate (

) or DBU (1.0 – 2.0 equiv). -

Solvent: DMF or DMSO (anhydrous).

-

Temperature: 80°C – 100°C.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-(2-aminophenyl)acrylate (1.0 mmol, 177 mg) in anhydrous DMF (3.0 mL).

-

Catalyst Addition: Add

(1.0 mmol, 138 mg) followed by Thiophenol (0.2 mmol, 20 µL).-

Note: While stoichiometric thiol can be used, catalytic amounts are often sufficient if the elimination step is fast. If the reaction stalls at the intermediate, increase thiol loading.[2]

-

-

Reaction: Heat the mixture to 100°C under an inert atmosphere (

or Ar). Monitor by TLC (typically 50% EtOAc/Hexane) or LC-MS.-

Checkpoint: You may observe the disappearance of the starting material and the transient appearance of the dihydro-intermediate before the final quinolone forms.

-

-

Work-up: Upon completion (typically 2–6 hours), cool the mixture to room temperature. Pour into ice-cold water (15 mL).

-

Isolation:

-

If a precipitate forms: Filter the solid, wash with water and cold diethyl ether.[2]

-

If no precipitate: Extract with EtOAc (3 x 10 mL), wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Expected Yield: 80–95% of Quinolin-2(1H)-one .

Protocol 2: Aza-Michael Addition with DMAD

Core Concept: Here, the aniline nitrogen acts as the nucleophile attacking Dimethyl Acetylenedicarboxylate (DMAD). This is a classic route to complex heterocycles, often followed by thermal or acid-catalyzed cyclization to form quinoline-2,3-dicarboxylates.

Materials

-

Substrate: Methyl 3-(2-aminophenyl)acrylate (1.0 equiv).

-

Electrophile: Dimethyl Acetylenedicarboxylate (DMAD) (1.1 equiv).

-

Solvent: Methanol or Ethanol.[4]

-

Catalyst: Acetic Acid (catalytic, optional) or none.

Step-by-Step Methodology

-

Setup: Dissolve Methyl 3-(2-aminophenyl)acrylate (1.0 mmol) in Methanol (5 mL) at room temperature.

-

Addition: Add DMAD (1.1 mmol, 135 µL) dropwise over 5 minutes.

-

Observation: The reaction is often exothermic; a color change (yellow to orange/red) is common.

-

-

Reaction: Stir at room temperature for 1–3 hours.

-

Monitoring: TLC should show rapid conversion to the aza-Michael adduct (enamine).

-

-

Cyclization (Optional Stage 2):

-

To force cyclization to the quinoline derivative, the isolated adduct is typically heated in diphenyl ether at 250°C (thermal) or refluxed in PPA (acidic).

-

For the Aza-Michael adduct only: Evaporate the solvent to obtain the crude enamine.

-

-

Purification: The adduct often precipitates upon cooling or adding water.[2] Recrystallize from MeOH/Water.[2]

Visualization: The Thiol-Mediated "Turnstile" Mechanism

This diagram details the catalytic cycle described in Protocol 1, highlighting the crucial bond rotation.

Figure 2: The "Turnstile" mechanism facilitating cyclization via transient Michael addition.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion (Protocol 1) | Reversible Michael addition favors starting material. | Increase temperature to drive the irreversible cyclization step. Ensure anhydrous conditions to prevent ester hydrolysis. |

| By-product Formation (Protocol 2) | Polymerization of DMAD or multiple additions. | Add DMAD slowly at 0°C. Use strictly 1.0–1.1 equivalents. |

| Poor Solubility | High crystallinity of the amino-acrylate. | Use DMSO or DMF instead of alcohols. Sonication can assist initial dissolution. |

| Stalled Cyclization | Steric hindrance or insufficient base. | Switch to a stronger base (e.g., NaH) for the cyclization step, or use microwave irradiation (120°C, 10 min). |

References

-

Synthesis of 2-(N-cyclicamino)quinoline combined with methyl (E)-3-(2/3/4-aminophenyl)acrylates. Archiv der Pharmazie, 2021.[5]

-

Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-2-Aminocinnamic Acid Derivatives. Journal of Organic Chemistry, 2026 (Contextual). (Note: Generalized from similar thiolate-promoted cyclization mechanisms in literature).

-

Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation. Molecules, 2023.

-

Reactions of dimethyl acetylenedicarboxylate with amines. Journal of Chemical Research.

-

Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 2008.[2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Dimethyl acetylenedicarboxylate - Reaction / Application on Synthetic Work_Chemicalbook [chemicalbook.com]

- 5. Synthesis of 2-(N-cyclicamino)quinoline combined with methyl (E)-3-(2/3/4-aminophenyl)acrylates as potential antiparasitic agents [pubmed.ncbi.nlm.nih.gov]

Application Note: Thiolate-Mediated Cyclization of Methyl 3-(2-Aminophenyl)acrylate to 2-Quinolone Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The 2-quinolone (carbostyril) scaffold is a privileged pharmacophore in drug discovery, forming the structural core of blockbuster therapeutics such as aripiprazole and rebamipide. A common, highly accessible precursor for this scaffold is methyl 3-(2-aminophenyl)acrylate (the methyl ester of o-aminocinnamic acid).

However, direct cyclization of this precursor presents a fundamental geometric challenge. The molecule predominantly exists as the thermodynamically stable (E)-isomer. The rigid trans-geometry of the alkene physically separates the nucleophilic amino group from the electrophilic ester carbonyl, imposing a massive kinetic barrier to direct lactamization[1].

The Solution: Rather than relying on brute-force thermal (E)-to-(Z) isomerization—which suffers from poor yields and degradation—modern synthetic protocols utilize a thiolate-mediated addition-elimination cascade [1].

The Causality of the Thiolate Catalyst

By introducing a catalytic thiolate (e.g., sodium thiomethoxide), the reaction bypasses the geometric barrier entirely.

-

Michael Addition: The highly nucleophilic thiolate attacks the

-carbon of the -

Hybridization Shift: The

carbons convert to -

Lactamization: The molecule adopts a conformation where the amine and ester are in close proximity, triggering rapid intramolecular amidation.

-

Elimination: The transient thiol is eliminated, regenerating the catalyst and yielding the aromatic 2-quinolone[1].

Mechanistic pathway of the thiolate-mediated addition-elimination cyclization.

Quantitative Data: Comparison of Cyclization Strategies

To justify the selection of the thiolate-mediated protocol, the table below summarizes the quantitative performance of various cyclization methods for methyl 3-(2-aminophenyl)acrylate.

| Cyclization Strategy | Catalyst / Promoter | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Mechanistic Pathway |

| Thermal Isomerization | None | Diphenyl ether | 250 | 12–24 | < 40% | Direct thermal (E)-to-(Z) isomerization |

| Acid-Catalyzed | p-TsOH (1.0 eq) | Toluene | 110 | 24 | 45–55% | Protonation-induced double bond rotation |

| Thiolate-Mediated | NaSMe (0.2 eq) | 1,4-Dioxane | 80–100 | 2–4 | > 90% | Addition-Elimination Cascade[1] |

Experimental Protocol: Thiolate-Mediated Cyclization

This protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure trustworthiness and reproducibility at every stage.

Materials & Reagents

-

Substrate: Methyl (E)-3-(2-aminophenyl)acrylate (1.0 mmol)

-

Catalyst: Sodium thiomethoxide (NaSMe) (0.2 mmol, 20 mol%)[1]

-

Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

-

Quenching Agent: Saturated aqueous

Step-by-step experimental workflow for the cyclization protocol.

Step-by-Step Methodology & Causality

Step 1: System Preparation and Rigorous Degassing

-

Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve methyl (E)-3-(2-aminophenyl)acrylate (1.0 mmol) in anhydrous 1,4-dioxane (5.0 mL). Subject the mixture to three freeze-pump-thaw cycles or vigorous sparging with Argon for 15 minutes.

-

Causality: Thiolates are highly susceptible to oxidative dimerization into disulfides (

) in the presence of atmospheric oxygen. Failing to degas the solvent will irreversibly poison the nucleophilic catalyst, stalling the reaction.

Step 2: Catalyst Introduction

-

Action: Under a positive pressure of Argon, rapidly add sodium thiomethoxide (0.2 mmol, 20 mol%).

-

Causality: 1,4-Dioxane is chosen as the solvent because its polar aprotic nature stabilizes the transient thiolate anion without tightly hydrogen-bonding it (unlike alcohols), thereby maximizing its nucleophilicity for the initial Michael addition.

Step 3: Thermocycling & IPC Monitoring

-

Action: Heat the reaction mixture to 80–100 °C and stir for 2–4 hours[1].

-

Self-Validation (IPC 1 - Initiation): At t = 30 mins, an LC-MS aliquot should reveal a transient mass peak corresponding to the

adduct. This validates that the geometric lock has been broken via Michael addition. -

Self-Validation (IPC 2 - Completion): Monitor via UV-Vis or TLC. The starting material possesses a distinct UV absorbance due to its extended cross-conjugation. The disappearance of this specific UV signature confirms complete conversion to the quinolone core.

Step 4: Quenching and Isolation

-

Action: Cool the reaction to room temperature. Add 10 mL of saturated aqueous

to quench the reaction. -

Causality: A mild acidic quench neutralizes the eliminated methoxide and remaining thiolate, preventing unwanted side reactions during workup while forcing the highly crystalline 2-quinolone product to precipitate out of the aqueous/organic interface.

Step 5: Purification

-

Action: Collect the precipitated product via vacuum filtration. Wash with cold water and minimal cold ethanol. Recrystallize from an ethanol/water mixture to yield the analytically pure 2-quinolone.

-

Self-Validation (IPC 3 - Integrity):

NMR of the isolated product must show the complete disappearance of the characteristic trans alkene doublets (

References

-

Title: Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-2-Aminocinnamic Acid Derivatives Source: ACS Omega (2026) URL: [Link]

-

Title: Fast, Base-Free and Aqueous Synthesis of Quinolin-2(1H)-ones under Ambient Conditions Source: ACS Sustainable Chemistry & Engineering (2017) URL: [Link]

Sources

Application Note: Methyl 3-(2-Aminophenyl)acrylate as a Bifunctional Scaffold in Multicomponent Reactions

Executive Summary & Chemical Rationale

As a Senior Application Scientist, I frequently encounter the challenge of rapidly assembling complex, drug-like N-heterocycles from simple precursors. Methyl 3-(2-aminophenyl)acrylate (also known as methyl 2-aminocinnamate) represents a privileged bifunctional scaffold for this purpose[1]. It possesses two highly reactive, orthogonal moieties:

-

A nucleophilic aniline group capable of imine formation, amidation, and isocyanide-based multicomponent reactions.

-

An electrophilic Michael acceptor (the α,β-unsaturated ester) primed for conjugate addition and intramolecular cyclization.

This inherent push-pull reactivity makes it an ideal substrate for multicomponent reactions (MCRs) and cascade cyclizations. This application note details three field-proven, self-validating protocols for converting this single building block into diverse indoles and 2-quinolones—core structures in numerous FDA-approved therapeutics and complex alkaloids.

Divergent Ugi-4CR Cascade: Solvent-Switched Scaffold Assembly

The Ugi four-component reaction (Ugi-4CR) is a staple of combinatorial chemistry. When methyl 3-(2-aminophenyl)acrylate is reacted with an aldehyde, an isocyanide, and a carboxylic acid, it forms a highly functionalized Ugi adduct.

The Causality of Solvent Switching: The true power of this methodology lies in the subsequent camphorsulfonic acid (CSA)-mediated cyclization[2]. The reaction trajectory is entirely dictated by the solvent choice:

-

Aprotic Solvents (e.g., Toluene): The absence of hydrogen bonding allows the Ugi adduct to adopt a conformation that favors a 5-exo-trig cyclization, yielding highly functionalized indoles [2].

-

Protic Solvents (e.g., Methanol): Protic solvation stabilizes the intermediate differently, promoting an alkyne-carbonyl metathesis-like cascade that expands the system into a 6-membered 2-quinolone ring[3].

Divergent Ugi-4CR cascade pathway to indoles and 2-quinolones based on solvent switching.

Protocol: One-Pot Synthesis of 2-Quinolones via Ugi-4CR

Self-Validating System: The formation of the Ugi adduct can be visually confirmed by the consumption of the starting materials via TLC before the addition of the CSA catalyst.

-

MCR Assembly: In a round-bottom flask, dissolve methyl 3-(2-aminophenyl)acrylate (1.0 mmol) and the desired aldehyde (1.0 mmol) in methanol (3.0 mL). Stir for 30 minutes to ensure complete imine formation.

-

Addition: Add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol). Stir at room temperature for 12 hours.

-

Cyclization: Once the Ugi adduct is formed (verify via LC-MS), add Camphorsulfonic Acid (CSA, 2.0 equiv) directly to the methanolic solution[4].

-

Heating: Elevate the temperature to 80 °C and reflux for 6 hours.

-

Isolation: Cool the mixture. The 2-quinolone product will often precipitate directly from the protic solvent, allowing for filtration and washing with cold methanol, bypassing the need for column chromatography[2].

Cyanide-Catalyzed Imino-Stetter Reaction: Complex Alkaloid Synthesis

For the synthesis of complex polycyclic alkaloids like paullone and kenpaullone, the imino-Stetter reaction provides an elegant, atom-economical pathway[5].

Mechanistic Causality: Condensing methyl 3-(2-aminophenyl)acrylate with an aldehyde (e.g., 2-nitrobenzaldehyde) yields an aldimine. Normally, an imine carbon is electrophilic. However, the addition of a catalytic cyanide ion triggers an umpolung (polarity reversal) . The cyanide attacks the imine, generating a nucleophilic intermediate that rapidly undergoes an intramolecular Michael addition into the adjacent acrylate moiety[6].

Cyanide-catalyzed imino-Stetter reaction mechanism for indole-3-acetic acid derivatives.

Protocol: Synthesis of Indole-3-Acetic Acid Derivatives

Self-Validating System: The successful umpolung cyclization is marked by a distinct color change in the reaction mixture and the disappearance of the highly deshielded imine proton (~8.5 ppm) in 1H NMR aliquots.

-

Imine Formation: Reflux methyl 3-(2-aminophenyl)acrylate (1.0 mmol) and 2-nitrobenzaldehyde (1.0 mmol) in ethanol with catalytic acetic acid for 4 hours. Remove solvent in vacuo.

-

Umpolung Activation: Dissolve the crude aldimine in anhydrous DMF (5 mL). Add KCN (0.2 mmol, 20 mol%) under an inert argon atmosphere[7].

-

Cascade Reaction: Stir the mixture at room temperature for 12 hours.

-

Workup: Quench with saturated aqueous NH4Cl. Extract with ethyl acetate, dry over Na2SO4, and concentrate. The resulting indole-3-acetic acid derivative serves as the direct precursor for spontaneous lactam formation to yield paullones upon subsequent nitro-group reduction[5].

Thiolate-Mediated Condensative Cyclization to 2-Quinolones

A groundbreaking 2026 protocol utilizes a thiolate as a nucleophilic promoter to force the cyclization of 2-aminocinnamate derivatives into 2-quinolones[8].

Mechanistic Causality: Direct condensation of the aniline amino group with the rigid, conjugated ester is geometrically and electronically disfavored. The addition of a thiolate (e.g., n-PrSH) breaks this conjugation via a conjugate (Michael) addition. This generates a β-sulfide-substituted dihydrocinnamate, allowing free rotation around the Cα-Cβ single bond. The amino and ester groups are brought into close spatial proximity, facilitating rapid intramolecular condensation. Subsequent elimination of hydrogen sulfide (H2S) restores the double bond, yielding the aromatic 2-quinolone[9].

Thiolate-mediated conjugate addition and condensative cyclization to 2-quinolones.

Protocol: Thiolate-Promoted Cyclization

Self-Validating System: Running the reaction in an open flask allows the H2S byproduct to escape, driving the reaction to completion via Le Chatelier's principle. Furthermore, the product precipitates upon water addition, validating the conversion and allowing chromatography-free purification[8].

-

Setup: In an open reaction vessel, dissolve methyl 3-(2-aminophenyl)acrylate (1.0 mmol) in DMF (3.0 mL).

-

Promoter Addition: Add 1-propanethiol (n-PrSH, 1.2 mmol) and NaOH (1.5 mmol) to the solution[9].

-

Cyclization: Heat the mixture to 60 °C and stir for 4-6 hours. Ensure adequate ventilation due to H2S evolution.

-

Isolation: Cool the mixture to room temperature and quench by pouring into vigorously stirred ice water (15 mL).

-

Collection: The target 2-quinolone will precipitate as a solid. Collect via vacuum filtration and recrystallize from ethanol to achieve >95% purity[8].

Quantitative Data Summary

The table below summarizes the operational parameters and expected outcomes for the three distinct methodologies utilizing the methyl 3-(2-aminophenyl)acrylate scaffold.

| Reaction Methodology | Catalyst / Promoter | Solvent System | Key Intermediate | Target Scaffold | Typical Yield Range |

| Ugi-4CR Cascade (Aprotic) | Camphorsulfonic Acid (CSA) | Toluene | Ugi Adduct | Functionalized Indoles | 75% – 92% |

| Ugi-4CR Cascade (Protic) | Camphorsulfonic Acid (CSA) | Methanol | Ugi Adduct | 2-Quinolones | 80% – 95% |

| Imino-Stetter Assembly | Potassium Cyanide (KCN) | DMF | Aldimine (Umpolung) | Indole-3-acetic acids | 65% – 88% |

| Thiolate-Mediated Cyclization | n-PrSH / NaOH | DMF | β-Sulfide Dihydrocinnamate | 2-Quinolones | 85% – 99% |

References

-

Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-2-Aminocinnamic Acid Derivatives. ACS Omega, 2026.[Link]

-

Concise Total Syntheses of Paullone and Kenpaullone via Cyanide-Catalyzed Intramolecular Imino-Stetter Reaction. Synthesis, 2017.[Link]

-

Camphorsulfonic Acid-Mediated One-Pot Tandem Consecutive via the Ugi Four-Component Reaction for the Synthesis of Functionalized Indole and 2-Quinolone Derivatives by Switching Solvents. ACS Omega, 2022.[Link]

Sources

- 1. Methyl acrylate | Sigma-Aldrich [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 4. Camphorsulfonic Acid-Mediated One-Pot Tandem Consecutive via the Ugi Four-Component Reaction for the Synthesis of Functionalized Indole and 2-Quinolone Derivatives by Switching Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Experimental procedure for the synthesis of "Methyl 3-(2-aminophenyl)acrylate" derivatives

Abstract & Strategic Overview

Methyl 3-(2-aminophenyl)acrylate (also known as methyl 2-aminocinnamate) is a "vinylogous anthranilate" and a critical pharmacophore in the synthesis of 2-quinolinones, quinolines, and indole alkaloids. Its conjugated enamine-ester motif makes it a versatile dipole for heterocyclization, particularly in the development of antimalarial and antibacterial agents.

This guide presents two distinct synthetic pathways, selected based on scalability versus atom economy :

-

Protocol A (The "Workhorse" Route): Sequential condensation of 2-nitrobenzaldehyde followed by chemoselective reduction. This is the preferred route for multi-gram to kilogram scale-up due to the low cost of reagents and high robustness.

-

Protocol B (The "Convergent" Route): Palladium-catalyzed Heck coupling of 2-iodoaniline. This route is ideal for rapid library generation (medicinal chemistry) where diverse acrylate derivatives are required.

Strategic Workflow Visualization

Figure 1: Strategic comparison of the Stepwise Condensation/Reduction route (top) vs. the Direct Heck Coupling route (bottom).

Protocol A: The "Workhorse" Route (Stepwise)

Target Audience: Process Chemists, Scale-up Teams. Mechanism: Horner-Wadsworth-Emmons (HWE) olefination followed by Béchamp Reduction.

Phase 1: Synthesis of Methyl 2-nitrocinnamate

While the Wittig reaction is common, the Horner-Wadsworth-Emmons (HWE) modification is recommended here. It produces the thermodynamically stable (E)-isomer with higher selectivity and avoids the difficult removal of triphenylphosphine oxide by-products associated with Wittig.

Reagents:

-

2-Nitrobenzaldehyde (1.0 equiv)

-

Trimethyl phosphonoacetate (1.1 equiv)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) or K2CO3

-

Solvent: THF or MeCN

Procedure:

-

Dissolve 2-nitrobenzaldehyde (10 mmol) and trimethyl phosphonoacetate (11 mmol) in anhydrous THF (30 mL) under N2.

-

Cool to 0°C. Add DBU (12 mmol) dropwise. Note: The reaction is exothermic; temperature control is vital to prevent side reactions.

-

Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hex:EtOAc 3:1).

-

Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from EtOH to obtain pale yellow needles.

Phase 2: Chemoselective Reduction (The Critical Step)

Challenge: Reducing the nitro group (

Reagents:

-

Methyl 2-nitrocinnamate (1.0 equiv)

-

Iron Powder (325 mesh, 5.0 equiv)

-

Glacial Acetic Acid (Solvent/Reagent)[2]

Step-by-Step Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron clumping) and a reflux condenser.

-

Dissolution: Dissolve Methyl 2-nitrocinnamate (5 mmol) in Glacial Acetic Acid (20 mL).

-

Addition: Heat to 50°C. Add Iron powder (25 mmol) portion-wise over 15 minutes.

-

Caution: This reaction is exothermic and releases hydrogen gas. Ensure proper venting.

-

-

Reaction: Heat to 80°C for 1–2 hours. The yellow suspension will darken.

-

Monitoring: TLC should show the disappearance of the non-polar nitro compound and the appearance of a fluorescent blue spot (the amine) under UV (254/365 nm).

-

Workup (Crucial for Yield):

-

Cool to RT. Dilute with EtOAc (50 mL).

-

Filter through a Celite pad to remove iron sludge. Wash the pad thoroughly with EtOAc.

-

Neutralization: The filtrate contains acetic acid. Pour into a beaker containing ice/water. Slowly add solid NaHCO3 or saturated Na2CO3 solution until pH ~8. Warning: Vigorous foaming (CO2 evolution).

-

Separate layers. Extract aqueous phase 2x with EtOAc.

-

-

Isolation: Dry combined organics (Na2SO4), filter, and concentrate.

-

Purification: Flash chromatography (SiO2, Hexanes/EtOAc gradient 9:1 to 7:3).

Protocol B: The "Convergent" Route (Heck Coupling)

Target Audience: Medicinal Chemists, Library Synthesis. Mechanism: Pd(0)-catalyzed vinylic substitution.

Scientific Rationale:

Direct coupling of 2-iodoaniline with methyl acrylate is efficient but presents a specific challenge: the free amino group (

Reagents:

-

2-Iodoaniline (1.0 equiv)

-

Methyl Acrylate (1.5 equiv) - Must be inhibitor-free or freshly distilled.

-

Pd(OAc)2 (5 mol%)

-

PPh3 (10 mol%)

-

Triethylamine (Et3N) (2.5 equiv)

-

Solvent: DMF or MeCN (degassed)

Step-by-Step Protocol:

-

Catalyst Pre-formation: In a dry pressure tube or Schlenk flask, combine Pd(OAc)2 and PPh3 in DMF. Stir under Argon for 15 mins until the solution turns yellow/orange (formation of active Pd(0) species).

-

Substrate Addition: Add 2-iodoaniline (2 mmol), Methyl Acrylate (3 mmol), and Et3N (5 mmol).

-

Reaction: Seal the vessel and heat to 90°C for 12–16 hours.

-

Visual Cue: The reaction mixture will turn black (precipitation of Pd black) upon completion.

-

-

Workup:

-

Cool to RT. Dilute with Diethyl Ether (Et2O) and Water.

-

Note: DMF is difficult to remove. Wash the organic layer 3x with water, then 1x with LiCl (5% aq) to pull out residual DMF.

-

-

Purification: The crude material often contains homocoupled byproducts. Purify via column chromatography.[1][3][4]

Heck Reaction Cycle Visualization

Figure 2: The catalytic cycle. Note that the steric bulk of the ortho-amino group can slow the Oxidative Addition step, requiring higher temperatures (90°C+).

Purification & Characterization (Self-Validation)

To ensure the protocol is "self-validating," the researcher must confirm the Stereochemistry (E vs Z) and Oxidation State .

QC Data Table

| Parameter | Specification | Diagnostic Signal (1H NMR, 400 MHz, CDCl3) |

| Appearance | Yellow crystalline solid | N/A |

| Melting Point | 65 – 68 °C | N/A |

| Alkene Geometry | (E)-isomer (Trans) | Doublet at |

| Amine Group | Primary Amine | Broad singlet at |

| Ester Group | Methyl Ester | Singlet at |

Critical QC Check: If the coupling constant (

Troubleshooting & Expertise

Issue 1: Polymerization of Methyl Acrylate (Protocol B)

-

Cause: Overheating or lack of radical inhibitor.

-

Fix: Add a pinch of Hydroquinone to the reaction mixture. Do not heat above 100°C.

Issue 2: Over-reduction to the Saturated Ester (Protocol A)

-

Symptom:[3][5][6] Loss of vinyl protons in NMR; mass shift +2.

-

Cause: If using H2/Pd, the alkene reduces faster than the nitro group.

-

Fix: Strictly use Fe/AcOH or SnCl2/EtOH . Do not use catalytic hydrogenation.[6] Alternatively, use the modern NaBH4 + FeCl2 system, which is highly selective for nitro groups in the presence of esters and alkenes [6].

Issue 3: Lactamization (Cyclization)

-

Symptom:[3][5][6] Product is insoluble in ether; Mass corresponds to [M-32] (Loss of MeOH).

-

Cause: Spontaneous cyclization to 2-quinolinone.

-

Fix: Avoid high temperatures during workup. Store the amino-ester in the freezer. Cyclization usually requires acid catalysis or prolonged heating, so neutral workup conditions are essential.

References

-

Heck Reaction Mechanism & Applications

-

Selective Nitro Reduction (Fe/AcOH)

-

Reduction of Nitro Compounds. Wikipedia. Available at: [Link]

-

-

Modern Selective Reduction (NaBH4/FeCl2)

-

Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Semantic Scholar (2022). Available at: [Link]

-

-

Compound Data & Safety

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tsijournals.com [tsijournals.com]

- 3. orientjchem.org [orientjchem.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Novel One-step Synthesis of Quinoline-2(1H)-thiones and Selones by Treating 3-Aryl-3-(2-aminophenyl)-1-propyn-3-ols with a Base and Elemental Sulfur or Selenium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Heck Reaction [organic-chemistry.org]